molecular formula C10H12O2S B1603129 3-(4-methoxyphenyl)propanethioic S-acid CAS No. 34722-37-7

3-(4-methoxyphenyl)propanethioic S-acid

Cat. No.: B1603129
CAS No.: 34722-37-7
M. Wt: 196.27 g/mol
InChI Key: XZHNPZMSWKUCIS-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)propanethioic S-acid is a synthetic compound with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)propanethioic S-acid typically involves the reaction of 4-methoxybenzaldehyde with a thiol reagent under specific conditions. One common method is the use of a base-catalyzed reaction where 4-methoxybenzaldehyde is reacted with thioglycolic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)propanethioic S-acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the thiol group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyphenyl)propanethioic S-acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use as a nonsteroidal anti-inflammatory drug (NSAID) and as a pain reliever.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)propanethioic S-acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by inhibiting the activity of certain enzymes involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory mediators, thereby alleviating pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)propionic acid: Similar in structure but lacks the thiol group.

    4-methoxybenzyl mercaptan: Contains a thiol group but differs in the position of the methoxy group.

    4-methoxyphenylacetic acid: Similar aromatic ring structure but differs in the side chain.

Uniqueness

3-(4-methoxyphenyl)propanethioic S-acid is unique due to the presence of both a methoxy group and a thiol group in its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)propanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-12-9-5-2-8(3-6-9)4-7-10(11)13/h2-3,5-6H,4,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHNPZMSWKUCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633101
Record name 3-(4-Methoxyphenyl)propanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34722-37-7
Record name 3-(4-Methoxyphenyl)propanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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